

M7583 Covalent Binding Assays: Technical Support Center

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Compound of Interest

Compound Name: M7583

Cat. No.: B1574650

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Welcome to the technical support center for **M7583** covalent binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the **M7583** molecule. **M7583**, also known as TL-895, is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your assays.

Frequently Asked Questions (FAQs)

Q1: What is **M7583** and what is its mechanism of action?

A1: **M7583** (also known as TL-895) is a second-generation, orally active, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions as an ATP-competitive inhibitor, irreversibly binding to the active site of BTK.[1][2] This covalent modification leads to a high degree of BTK occupancy and sustained inhibitory activity.[1]

Q2: What are the key quantitative parameters for **M7583**'s activity?

A2: **M7583** is a highly potent inhibitor of BTK. Key parameters include an average IC₅₀ of 1.5 nM in biochemical assays and a K_i of 11.9 nM.[1][2][3] In cellular assays, it inhibits BTK auto-phosphorylation at the Y223 site with an IC₅₀ in the range of 1-10 nM.[4]

Q3: How selective is **M7583**?

A3: **M7583** is highly selective for BTK. When screened against a large panel of 270 protein kinases, it only inhibited three other kinases with an IC50 within a tenfold range of its BTK activity.[1] This refined selectivity profile suggests a lower likelihood of off-target effects compared to first-generation BTK inhibitors.[1]

Q4: What are the solubility and storage recommendations for **M7583**?

A4: **M7583** is soluble in DMSO at a concentration of 90 mg/mL (201.11 mM) and in ethanol at 22 mg/mL.[2] It is insoluble in water.[2] For in vitro experiments, stock solutions in DMSO are recommended. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[3]

Troubleshooting Guide

This section addresses common issues that may arise during **M7583** covalent binding assays.

Problem 1: High variability in IC50 values between experiments.

- Possible Cause 1: Inconsistent incubation time. Covalent inhibitors are time-dependent, meaning the IC50 value can change with the incubation period.[1]
 - Solution: Ensure that the pre-incubation time of **M7583** with the kinase is consistent across all experiments. For the BTK kinase assay with **M7583**, a 90-minute incubation is recommended.[1]
- Possible Cause 2: Reagent instability. **M7583** or other assay components like ATP and the peptide substrate may degrade over time.
 - Solution: Prepare fresh reagents for each experiment. Ensure that ATP solutions are neutralized and stored in aliquots at -20°C or -80°C.
- Possible Cause 3: Inaccurate serial dilutions. Errors in preparing the concentration curve of **M7583** will directly impact the IC50 calculation.
 - Solution: Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a fresh dilution series for each experiment.

Problem 2: No or very low covalent binding observed by mass spectrometry.

- Possible Cause 1: Incorrect protein construct. The cysteine residue (Cys481 in BTK) that forms the covalent bond with the inhibitor may not be present or accessible in the protein construct used.
 - Solution: Verify the sequence of your BTK construct. Ensure it contains the Cys481 residue. Use full-length, active recombinant BTK for the assay.
- Possible Cause 2: Suboptimal reaction conditions. The pH or buffer composition may not be optimal for the covalent reaction.
 - Solution: Use the recommended buffer conditions as outlined in the experimental protocol. The buffer for the BTK kinase assay includes 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% TRITON X-100.
- Possible Cause 3: **M7583** degradation. The compound may have degraded due to improper storage or handling.
 - Solution: Use a fresh aliquot of **M7583** for your experiment. Confirm the integrity of your stock solution if degradation is suspected.

Problem 3: Off-target effects observed in cell-based assays.

- Possible Cause 1: High concentration of **M7583**. At supra-clinical concentrations, **M7583** may inhibit other kinases.^[1]
 - Solution: Use a concentration of **M7583** that is relevant to its IC₅₀ for BTK. Perform dose-response experiments to determine the optimal concentration for your cell type.
- Possible Cause 2: The observed phenotype is not solely dependent on BTK. The signaling pathway in your cellular model may have redundancies or bypass mechanisms.
 - Solution: Use appropriate controls, such as a kinase-dead BTK mutant or cell lines that do not express BTK, to confirm that the observed effect is BTK-dependent.

Quantitative Data Summary

Parameter	Value	Assay Type	Reference
IC50 (BTK)	1.5 nM (average)	Off-Chip mobility biochemical assay	[1]
IC50 (BTK)	18.5 nM (average)	Millipore Kinase Profiler screen	[1]
Ki (BTK)	11.9 nM	Biochemical assay	[2][3]
IC50 (BTK Y223 auto-phosphorylation)	1-10 nM	Cellular assay (Ramos cells)	[4]
IC50 (Primary CLL blast proliferation)	~0.2 μ M	Cellular assay	[1]
Solubility (DMSO)	90 mg/mL (201.11 mM)	N/A	[2]
Solubility (Ethanol)	22 mg/mL	N/A	[2]

Experimental Protocols

Biochemical BTK Kinase Assay

This protocol is adapted from the methodology used to determine the biochemical potency of TL-895 (**M7583**).[\[1\]](#)

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% TRITON X-100.
 - Enzyme: Purified full-length recombinant BTK diluted in assay buffer to a final concentration of 0.05 ng/ μ L.
 - Substrate: FITC-AHA-EEPLYWSFPAKKK-NH₂ peptide at a final concentration of 1 μ M.
 - ATP: Final concentration of 75 μ M.
 - **M7583** (TL-895): Prepare a serial dilution in DMSO, with a final concentration range of 0.038–10,000 nM in the assay.

- Stop Buffer: Assay buffer containing 10 mM EDTA.
- Assay Procedure:
 - Add 5 μ L of the **M7583** serial dilution to the wells of a microtiter plate.
 - Add 10 μ L of the BTK enzyme solution to each well.
 - Pre-incubate for 90 minutes at room temperature.
 - Initiate the kinase reaction by adding 5 μ L of the ATP/peptide substrate mix.
 - Incubate for 60 minutes at room temperature.
 - Terminate the reaction by adding 10 μ L of stop buffer.
- Data Analysis:
 - Analyze the peptide phosphorylation using a suitable method, such as an Off-Chip mobility assay.
 - Calculate the percent inhibition for each **M7583** concentration relative to DMSO controls.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

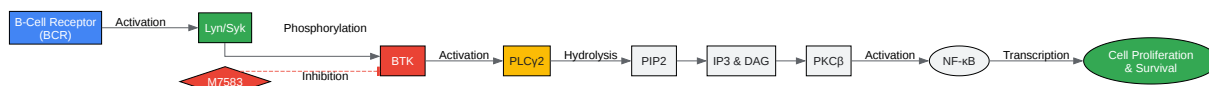
Cell-Based BTK Auto-phosphorylation Assay

This protocol is based on the analysis of BTK phosphorylation in Ramos Burkitt's lymphoma cells.^[4]

- Cell Culture and Treatment:
 - Culture Ramos cells in appropriate media and conditions.
 - Seed cells in a multi-well plate.
 - Treat cells with a serial dilution of **M7583** for a predetermined time (e.g., 1-4 hours).

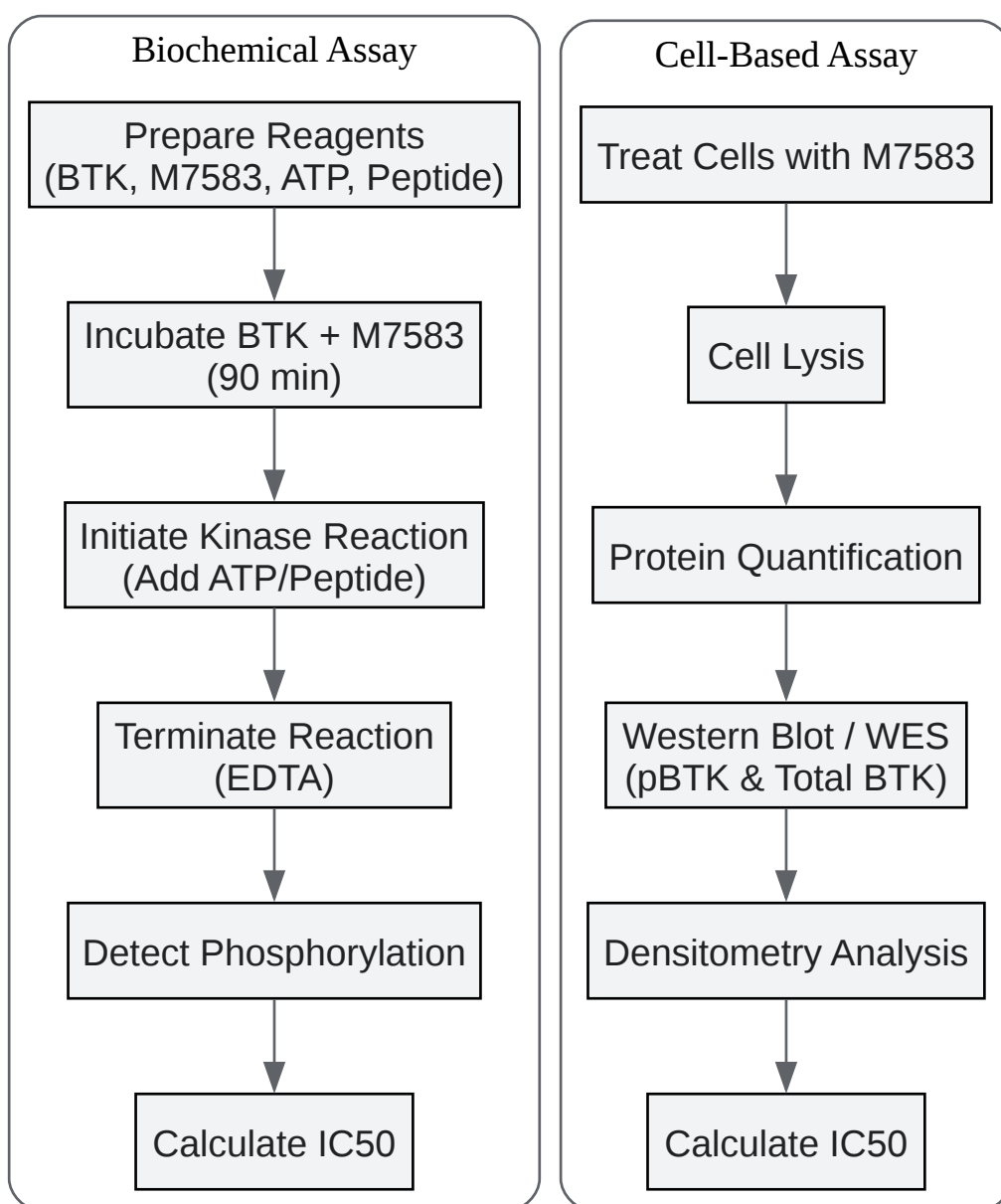
- Cell Lysis and Protein Quantification:
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting or Automated Western Blotting (WES):
 - Normalize protein lysates to the same concentration.
 - Separate proteins by SDS-PAGE and transfer to a membrane (for traditional Western blot) or load into the appropriate plate for an automated system like WES.
 - Probe for phosphorylated BTK (pBTK Y223) and total BTK using specific primary antibodies.
 - Use appropriate secondary antibodies and a detection reagent.
- Data Analysis:
 - Quantify the band intensities for pBTK and total BTK.
 - Normalize the pBTK signal to the total BTK signal for each sample.
 - Calculate the percent inhibition of pBTK phosphorylation relative to the DMSO-treated control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the **M7583** concentration.

Visualizations



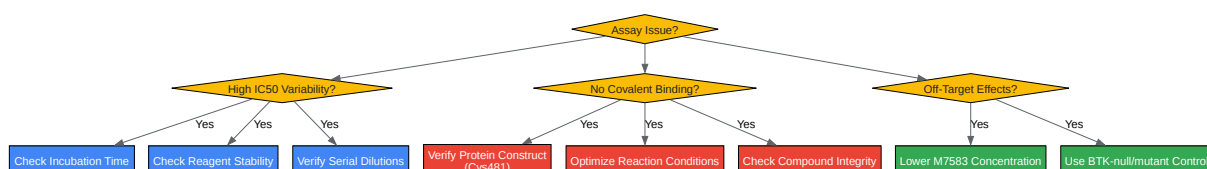
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Caption: BTK Signaling Pathway and **M7583** Inhibition.



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Caption: Experimental Workflow for **M7583** Assays.



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Caption: Troubleshooting Decision Tree for **M7583** Assays.

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References

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